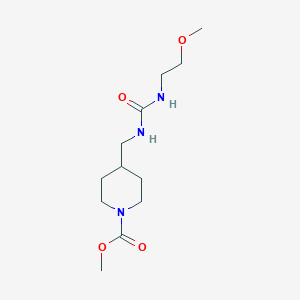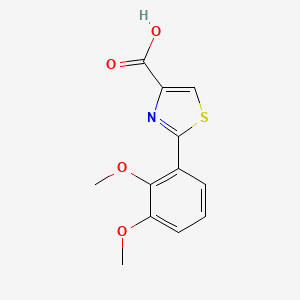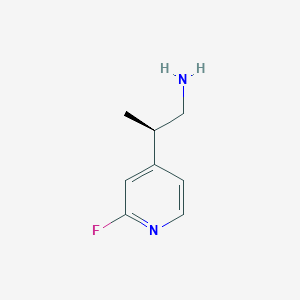
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a fluorobenzyl group, an oxadiazole ring, a piperidine ring, and a thiophene ring . These groups are common in medicinal chemistry and are often found in bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The oxadiazole and thiophene rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the fluorobenzyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
Structural Analysis and Synthesis
The synthesis and structural exploration of novel bioactive heterocycles, including derivatives similar to the compound of interest, have been studied extensively. These compounds are characterized through various spectroscopic methods and crystallography to understand their molecular structure and stability. For instance, a related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was confirmed by X-ray diffraction, highlighting the compound's potential in drug development (S. Benaka Prasad et al., 2018).
Anticancer and Antimicrobial Activities
Compounds bearing the 1,3,4-oxadiazol moiety, closely related to the chemical structure , have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, a series of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives demonstrated significant cytotoxicity against MCF-7 cell lines and moderate antibacterial and antifungal activities, suggesting their potential as therapeutic agents (T. R. R. Naik et al., 2022).
Antipsychotic Potential
Novel conformationally restricted butyrophenones with mixed dopaminergic and serotoninergic affinities have been synthesized, including compounds with a structure closely related to the query chemical. These compounds are evaluated as atypical antipsychotic agents, showing potential for treating schizophrenia with a low propensity to induce extrapyramidal side effects (E. Raviña et al., 1999).
Anticonvulsant Agents
Derivatives of the compound in focus have been synthesized for their potential as anticonvulsant agents. The study of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives demonstrated significant protective effects in the maximal electroshock (MES) test, indicating the importance of these compounds in developing new treatments for epilepsy (S. Malik & S. Khan, 2014).
Selective Estrogen Receptor Modulators (SERMs)
Research into compounds structurally akin to the queried chemical has identified novel SERMs with significant estrogen antagonist potency. These studies underscore the potential for developing new therapeutics targeting estrogen receptors, beneficial in treating conditions like osteoporosis and certain cancers (A. Palkowitz et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-7-5-13(6-8-15)11-17-21-22-18(25-17)14-3-1-9-23(12-14)19(24)16-4-2-10-26-16/h2,4-8,10,14H,1,3,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYHAWQRQVZUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650523.png)


![N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2650530.png)
![(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-[3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B2650531.png)
![Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride](/img/structure/B2650533.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)
![2-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2650537.png)

![Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2650539.png)
![1H-Pyrazolo[3,4-c]pyridine, 4-bromo-3-(1-methylethyl)-](/img/structure/B2650541.png)

